

PF-04979064: A Comprehensive Technical Profile of a Dual PI3K/mTOR Inhibitor

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Compound of Interest

Compound Name: PF-04979064

Cat. No.: B609946

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase selectivity profile of **PF-04979064**, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). This document compiles quantitative data, details relevant experimental methodologies, and visualizes key signaling pathways and workflows to support further research and development efforts.

Core Efficacy and Selectivity Profile

PF-04979064 is a highly potent, ATP-competitive inhibitor of Class I PI3K isoforms and mTOR. [1] Its remarkable potency against these key regulators of the PI3K/AKT/mTOR signaling pathway underscores its therapeutic potential in oncology.[1][2] The pathway itself is a critical mediator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.[3]

Quantitative Inhibitory Activity

The inhibitory potency of **PF-04979064** against its primary targets has been determined through in vitro biochemical assays. The dissociation constants (K_i) are summarized in the table below, highlighting the compound's sub-nanomolar affinity for PI3K isoforms and nanomolar affinity for mTOR.

Target Kinase	Ki (nM)
PI3K α	0.13
PI3K γ	0.111
PI3K δ	0.122
mTOR	1.42

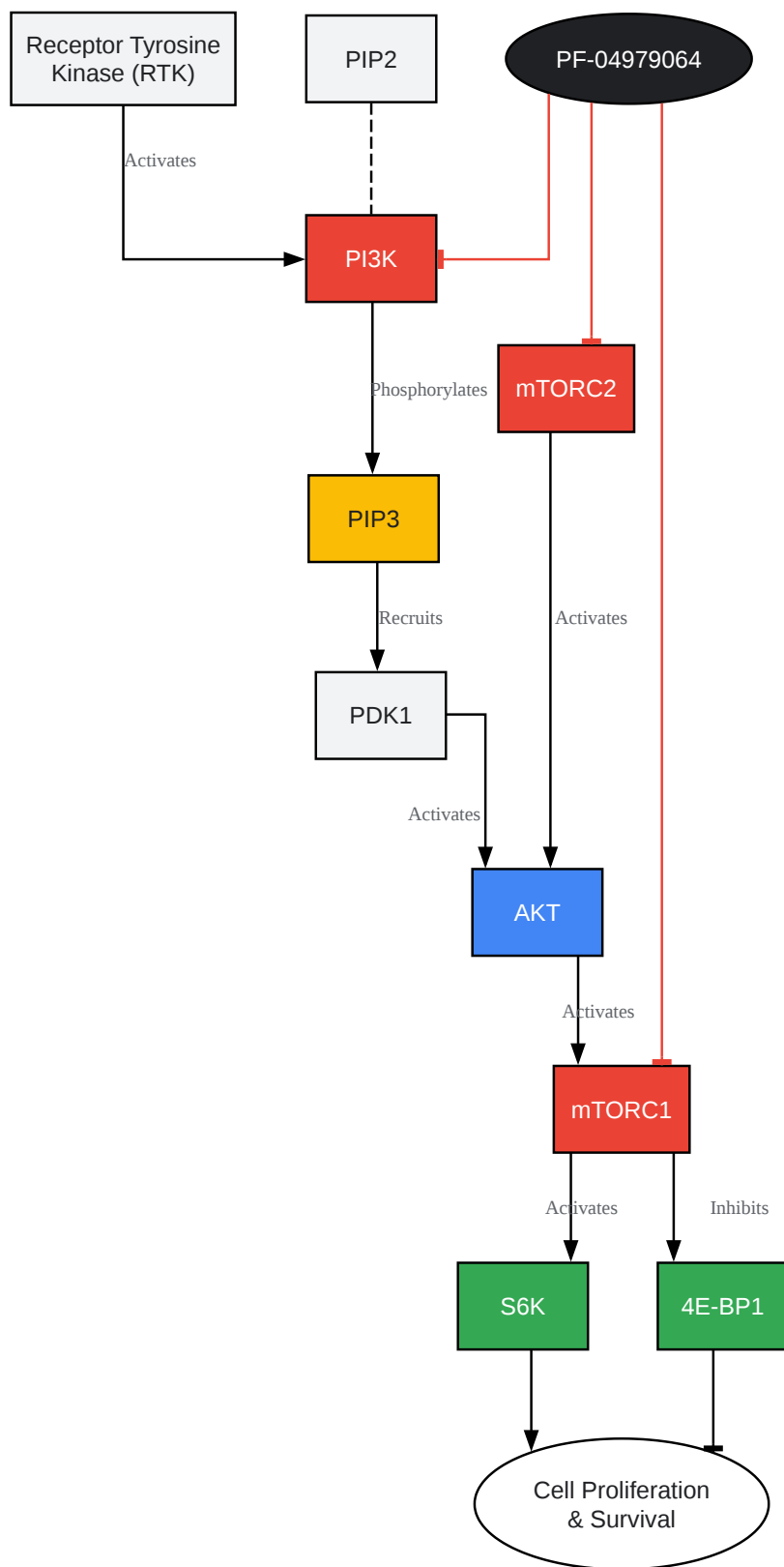
Data sourced from MedChemExpress and TargetMol.[3][4]

Broad Kinase Panel Selectivity

The selectivity of **PF-04979064** has been assessed against a broader panel of kinases. In a screen of 36 different kinases, **PF-04979064** exhibited minimal off-target activity, with less than 25% inhibition observed for all kinases tested at a concentration of 1 μ M.[2] This high degree of selectivity is a critical attribute for a therapeutic candidate, as it can minimize the potential for off-target toxicities. The detailed kinome selectivity data is available in the supporting information of the primary discovery publication.[2]

Signaling Pathway Context

PF-04979064 exerts its biological effects by directly inhibiting key nodes in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cellular processes frequently dysregulated in cancer. By dually targeting PI3K and mTOR, **PF-04979064** can effectively shut down this signaling axis, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2]



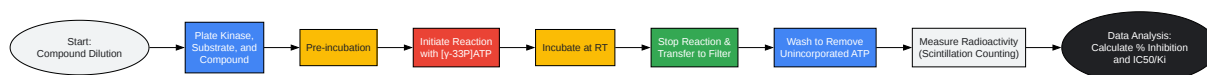
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PI3K/AKT/mTOR Signaling Pathway Inhibition by **PF-04979064**

Experimental Protocols

The determination of kinase selectivity is a critical step in the characterization of any kinase inhibitor. While the specific proprietary protocols used for **PF-04979064** are not publicly detailed, this section outlines a generalized, standard methodology for assessing kinase inhibitor selectivity using a radiometric assay, which is considered a gold standard in the field.

General Workflow for Kinase Selectivity Profiling



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Generalized Radiometric Kinase Assay Workflow

In Vitro Kinase Inhibition Assay (Radiometric Format - General Protocol)

This protocol describes a typical radiometric assay for measuring the inhibitory activity of a compound against a panel of kinases.

- **Compound Preparation:** A stock solution of the test compound (e.g., **PF-04979064**) is prepared in 100% DMSO. A dilution series is then created to achieve the desired final concentrations for the assay.
- **Reaction Mixture Preparation:** For each kinase to be tested, a reaction mixture is prepared in an appropriate buffer. This mixture contains the purified kinase enzyme and its specific substrate (either a peptide or a protein).
- **Assay Plate Setup:** The diluted test compound and the kinase/substrate mixture are added to the wells of a microtiter plate. A pre-incubation period may be included to allow the compound to bind to the kinase.

- **Initiation of Kinase Reaction:** The enzymatic reaction is initiated by the addition of a solution containing [γ - ^{33}P]ATP and MgCl_2 . The final concentration of ATP is typically close to its Michaelis-Menten constant (K_m) for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
- **Incubation:** The reaction is allowed to proceed for a defined period (e.g., 30-120 minutes) at room temperature or 30°C .
- **Termination of Reaction:** The reaction is stopped by adding a stop solution (e.g., phosphoric acid) or by spotting the reaction mixture onto a filter membrane which captures the phosphorylated substrate.
- **Washing:** The filter membranes are washed multiple times to remove unincorporated [γ - ^{33}P]ATP.
- **Detection:** The amount of radioactivity incorporated into the substrate, which is proportional to the kinase activity, is quantified using a scintillation counter.
- **Data Analysis:** The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The half-maximal inhibitory concentration (IC_{50}) is then determined by fitting the data to a dose-response curve. K_i values can be subsequently calculated from the IC_{50} values using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Cellular Assay: Western Blot for Pathway Inhibition

To confirm that a compound inhibits the PI3K/AKT/mTOR pathway within a cellular context, a Western blot analysis is a standard method. This assay measures the phosphorylation status of key downstream effector proteins.

- **Cell Culture and Treatment:** Cancer cell lines with a constitutively active PI3K/AKT/mTOR pathway are cultured under standard conditions. The cells are then treated with various concentrations of the inhibitor (e.g., **PF-04979064**) or a vehicle control for a specified period.
- **Cell Lysis:** After treatment, the cells are washed with cold phosphate-buffered saline (PBS) and then lysed in a buffer containing detergents and protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

- **Protein Quantification:** The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA or Bradford assay) to ensure equal loading of protein for each sample.
- **SDS-PAGE and Protein Transfer:** Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
- **Immunoblotting:** The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-S6 ribosomal protein, total S6).
- **Detection:** The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured on an imaging system.
- **Analysis:** The band intensities for the phosphorylated proteins are normalized to the total protein levels to determine the extent of pathway inhibition. A dose-dependent decrease in the phosphorylation of downstream effectors is indicative of on-target activity of the inhibitor.

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